4-Chloro-3-fluorobenzene-1,2-diamine
Overview
Description
4-Chloro-3-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClFN2. It belongs to the family of benzenediamine compounds and is primarily used as an intermediate in the production of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
It is known that benzene derivatives can interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
The mode of action of 4-Chloro-3-fluorobenzene-1,2-diamine is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, reforming the aromatic ring .
Pharmacokinetics
The compound’s molecular weight of 16058 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is stored at room temperature . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as changes in pH can affect the ionization state of the compound and thus its ability to interact with its targets.
Preparation Methods
The synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine typically involves the reduction of 4-Chloro-3-fluoronitrobenzene using hydrogen gas in the presence of a catalyst such as Raney nickel. The reaction is carried out in an anhydrous ethanol solution under a hydrogen atmosphere at room temperature and 1.0 MPa pressure for about 8 hours. After the reaction is complete, the catalyst is removed by filtration, and the product is obtained by distillation .
Chemical Reactions Analysis
4-Chloro-3-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino groups on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The amino groups can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Scientific Research Applications
4-Chloro-3-fluorobenzene-1,2-diamine is used in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of several pharmaceutical compounds, including anticancer drugs and antibiotics.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds like quinoxalines.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
4-Chloro-3-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:
4-Fluoro-1,2-phenylenediamine: This compound has a similar structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzene-1,2-diamine: This compound has the chlorine and fluorine atoms in different positions on the benzene ring.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
4-Chloro-3-fluorobenzene-1,2-diamine (C6H6ClFN2) is an aromatic compound characterized by a benzene ring with two amino groups at the 1 and 2 positions, a chlorine atom at the 4 position, and a fluorine atom at the 3 position. This unique substitution pattern enhances its reactivity and biological activity, making it a significant compound in medicinal chemistry and organic synthesis.
- Molecular Formula : C6H6ClFN2
- Molar Mass : Approximately 160.58 g/mol
- Melting Point : 110°C
- Boiling Point : 316.2°C
The presence of both chlorine and fluorine atoms significantly influences its reactivity, particularly in nucleophilic substitution reactions, enhancing its utility in various chemical transformations .
This compound is primarily used as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals. Its mechanism of action is largely dependent on the specific compounds it helps synthesize, particularly anti-cancer drugs. The compound interacts with various biological targets through chemical reactions during these syntheses .
Anticancer Properties
Research indicates that compounds derived from this compound exhibit significant anticancer activity. For instance, it serves as a precursor for synthesizing quinoxaline derivatives, which have shown promise in inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest .
Enzyme Interaction
Fluorinated compounds like this compound can influence enzyme activity and cellular metabolism. They can interact with enzymes involved in metabolic pathways, potentially altering metabolite levels and affecting overall cellular function .
Study on Anticancer Activity
In a study investigating the anticancer properties of quinoxaline derivatives synthesized from this compound, researchers found that these compounds exhibited potent inhibition against several cancer cell lines. The study highlighted that specific modifications to the quinoxaline structure could enhance cytotoxicity while reducing off-target effects .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Quinoxaline Derivative A | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
Quinoxaline Derivative B | HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |
Quinoxaline Derivative C | A549 (Lung Cancer) | 12.5 | Inhibition of angiogenesis |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the potential to cross the blood-brain barrier. This property is crucial for developing therapeutic agents targeting central nervous system malignancies .
Toxicological Profile
Despite its therapeutic potential, this compound exhibits acute toxicity. It is classified as harmful if swallowed and causes skin irritation upon contact . Therefore, safety measures should be implemented during handling and application.
Properties
IUPAC Name |
4-chloro-3-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYTVGWBHGZPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1831097-67-6 | |
Record name | 4-chloro-3-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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